molecular formula C12H9ClN2O2S B1347049 4-Phenylazobenzenesulfonyl Chloride CAS No. 58359-53-8

4-Phenylazobenzenesulfonyl Chloride

Cat. No.: B1347049
CAS No.: 58359-53-8
M. Wt: 280.73 g/mol
InChI Key: UEAZPVORQYDKHZ-UHFFFAOYSA-N
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Description

4-Phenylazobenzenesulfonyl Chloride, also known as 4-(phenylazo)benzenesulfonyl chloride, is an organic compound with the molecular formula C12H9ClN2O2S. It is a derivative of benzenesulfonyl chloride and contains an azo group (-N=N-) attached to the benzene ring. This compound is typically a light yellow to brown powder or crystal and is soluble in benzene .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Phosphorus Pentachloride Method: This method involves the reaction of sodium benzenesulfonate with phosphorus pentachloride. The mixture is heated in an oil bath at 170-180°C for fifteen hours.

    Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this involves the reaction of sodium benzenesulfonate with phosphorus oxychloride.

    Chlorosulfonic Acid Method: In this method, benzene is reacted with chlorosulfonic acid while maintaining the temperature between 20-25°C.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Amines: React with the sulfonyl chloride group to form sulfonamides.

    Alcohols: React with the sulfonyl chloride group to form sulfonate esters.

    Electrophiles: Participate in electrophilic aromatic substitution reactions.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

Mechanism of Action

The mechanism of action of benzenesulfonyl chloride, 4-(phenylazo)-, involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles such as amines and alcohols, forming stable sulfonamide and sulfonate ester bonds. The azo group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .

Properties

IUPAC Name

4-phenyldiazenylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2S/c13-18(16,17)12-8-6-11(7-9-12)15-14-10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAZPVORQYDKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1069247
Record name Benzenesulfonyl chloride, 4-(phenylazo)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58359-53-8
Record name 4-(2-Phenyldiazenyl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58359-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl chloride, 4-(2-phenyldiazenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonyl chloride, 4-(2-phenyldiazenyl)-
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Record name Benzenesulfonyl chloride, 4-(phenylazo)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azobenzene-4-sulfonyl Chloride
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Q & A

Q1: What is Dabsyl chloride primarily used for in analytical chemistry?

A1: Dabsyl chloride is primarily used as a derivatizing agent for enhancing the detectability of certain compounds in analytical techniques like High-Performance Liquid Chromatography (HPLC). It reacts with compounds containing amino or hydroxyl groups to form stable, colored derivatives that can be easily detected using visible light detectors. [, , ]

Q2: Can you provide a specific example of Dabsyl chloride's application in pharmaceutical analysis?

A2: Certainly. A study demonstrated the use of Dabsyl chloride for the simultaneous determination of Fluoxetine and Norfluoxetine, an antidepressant and its metabolite, in human serum and urine. [] After derivatization with Dabsyl chloride, the resulting derivatives were separated by HPLC and quantified using a visible light detector.

Q3: The provided research mentions using Dabsyl chloride for hinokitiol analysis. What is hinokitiol, and why is this analytical method significant?

A3: Hinokitiol is a natural compound with antibacterial properties often added to personal care products. The study highlights a simple and cost-effective HPLC method for quantifying hinokitiol in skin lotions using Dabsyl chloride derivatization. [] This method addressed limitations of a previous method that utilized a more expensive reagent and suffered from interference issues.

Q4: Dabsyl chloride derivatization is often coupled with HPLC. What advantages does this combination offer in analytical chemistry?

A4: Combining Dabsyl chloride derivatization with HPLC offers several advantages:

  • Enhanced Sensitivity: The colored Dabsyl derivatives allow for detection at visible wavelengths, typically around 450 nm, leading to increased sensitivity compared to UV detection for underivatized analytes. [, , ]

Q5: One study mentions achieving attomole level detection of amino acids. How does Dabsyl chloride contribute to such high sensitivity?

A5: The study employed a highly sensitive detection technique called thermooptical absorbance detection alongside capillary zone electrophoresis for separating Dabsyl-derivatized amino acids. [] While the detector played a key role in achieving attomole sensitivity, the strong absorbance properties of Dabsyl derivatives at the specific wavelength used by the detector were crucial for this accomplishment.

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